REACTION_CXSMILES
|
C[O:2][C:3]1[C:4]([NH2:11])=[CH:5][C:6]([NH2:10])=[C:7]([OH:9])[CH:8]=1.[ClH:12]>>[ClH:12].[ClH:12].[NH2:10][C:6]1[CH:5]=[C:4]([NH2:11])[C:3]([OH:2])=[CH:8][C:7]=1[OH:9] |f:2.3.4|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC(=C(C1)O)N)N
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
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140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to 25° C.
|
Type
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FILTRATION
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Details
|
the product, a white solid, is filtered
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
4,6-diaminoresorcinol dihydrochloride
|
Type
|
product
|
Smiles
|
Cl.Cl.NC1=C(C=C(O)C(=C1)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |